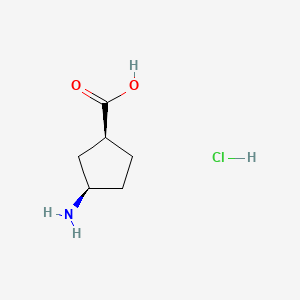

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMNPPUVLZEIJ-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737198 |

Source

|

| Record name | (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096155-68-8, 19042-35-4 |

Source

|

| Record name | (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Introduction

(1S,3R)-3-Aminocyclopentanecarboxylic acid, a non-proteinogenic cyclic β-amino acid, represents a pivotal structural motif in medicinal chemistry and drug development. Its constrained cyclopentane scaffold provides a conformationally restricted backbone, which is invaluable for designing molecules with high specificity and potency for various biological targets. This guide offers a comprehensive overview of the chemical and physical properties of its hydrochloride salt, delving into its structural nuances, reactivity, pharmacological relevance, and practical applications for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Structural Elucidation

The precise three-dimensional arrangement of (1S,3R)-3-Aminocyclopentanecarboxylic acid is fundamental to its utility as a chiral building block.

Core Identification

| Identifier | (1S,3R)-3-Aminocyclopentanecarboxylic acid | (1S,3R)-3-Aminocyclopentanecarboxylic acid HCl |

| Synonyms | (+)-(1S,3R)-β-Homocycloleucine, cis-3-Amino-cyclopentanecarboxylic acid[1] | (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt[2] |

| CAS Number | 71830-07-4[1] | 147780-44-7[3] |

| Molecular Formula | C₆H₁₁NO₂[1][4] | C₆H₁₂ClNO₂[2][3] |

| Molecular Weight | 129.16 g/mol [1][4] | 165.62 g/mol [3] |

| PubChem CID | 410240[1] | 72208263[5] |

Stereochemistry and Conformation

The designation (1S,3R) defines the absolute configuration at the two stereocenters, C1 (the carbon bearing the carboxylic acid) and C3 (the carbon bearing the amino group). This specific arrangement results in a cis relationship between the amino and carboxylic acid groups, meaning they reside on the same face of the cyclopentane ring.

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations.[6] The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry).[7] These forms can interconvert through a low-energy process called pseudorotation.[8][9] The presence of substituents, like the amino and carboxyl groups, will influence the conformational equilibrium, favoring arrangements that minimize steric interactions.

Caption: Relationship between chemical structure and stereochemical/conformational properties.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous media.

Physical Properties

| Property | Value | Source |

| Appearance | White solid | [1] |

| Purity | ≥95% (by HPLC) | [3][10][11] |

| Optical Rotation | [α]D²⁵ = +8 ± 2º (c=1 in H₂O) | [1] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for structural verification and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum would be complex due to the cyclic structure. Key expected signals include:

-

A multiplet for the proton at C1, adjacent to the carbonyl group.

-

A multiplet for the proton at C3, bonded to the nitrogen.

-

A series of complex multiplets for the methylene protons (C2, C4, C5) of the cyclopentane ring.

-

Broad signals corresponding to the amine (as -NH₃⁺) and carboxylic acid (-OH) protons, which may exchange with deuterium in D₂O.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch : A very broad absorption from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H group.[12]

-

N-H Stretch : A broad absorption in the 3000-3400 cm⁻¹ region, typical for an ammonium salt (R-NH₃⁺).

-

C-H Stretch : Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch : A strong, sharp peak around 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.[12]

-

-

Mass Spectrometry : In electrospray ionization (ESI) mass spectrometry, the compound would be detected in positive ion mode. The expected base peak would correspond to the protonated molecule of the free amino acid, [M+H]⁺, at an m/z of approximately 130.1.

Reactivity and Synthetic Utility

As a bifunctional molecule, (1S,3R)-3-Aminocyclopentanecarboxylic acid serves as a versatile intermediate in multi-step syntheses.[4][10]

Acid-Base Chemistry

In solution, the molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The hydrochloride salt is the form where both the amino group (as an ammonium chloride) and the carboxylic acid are protonated. The distinct pKa values of the ammonium and carboxylic acid moieties allow for selective reactions by carefully controlling the pH.

Key Synthetic Transformations

The primary utility of this compound lies in its role as a chiral building block.[1] To achieve selective transformations, one of the functional groups is typically protected.

-

N-Protection : The amino group is commonly protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting N-Boc protected intermediate is a valuable asset for peptide synthesis and other coupling reactions.[13][14]

-

C-Protection : The carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) to prevent its participation in reactions targeting the amino group.

Its constrained cyclic nature makes it a key component in the synthesis of peptidomimetics, cyclic RGD peptides, and as a scaffold for developing potent and selective antagonists for targets like the CCR1 receptor.[3]

Caption: Synthetic pathways involving (1S,3R)-3-Aminocyclopentanecarboxylic acid.

Pharmacological Context

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a subject of interest in neuroscience.[15][16]

GABA Receptor Modulation

GABA exerts its effects through two main receptor types: GABAₐ (ionotropic receptors) and GABAₑ (metabotropic G-protein coupled receptors).[17][18] Molecules that can act as agonists or antagonists at these receptors have significant therapeutic potential for treating conditions like epilepsy, anxiety, and spasticity.[16][19] (1S,3R)-3-Aminocyclopentanecarboxylic acid has been investigated for its activity at GABAₐ receptors.[20] Its rigid structure helps in probing the specific conformational requirements of the GABA receptor binding pocket, aiding in the design of more selective modulators.

Role in Drug Discovery

Beyond its potential direct GABAergic activity, the compound is more widely used as a scaffold in drug discovery.[1] Its conformationally restricted nature helps to reduce the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity and efficacy. It is a key intermediate for pharmaceuticals targeting neurological disorders and has been incorporated into molecules designed as neuroprotective agents.[1][13]

Safety and Handling

Adherence to safety protocols is essential when handling this chemical. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification : May be harmful if swallowed, inhaled, or absorbed through the skin.[2] It may cause irritation to the skin, eyes, and respiratory tract.[2][21]

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[21]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[2][22] Avoid contact with skin and eyes.[2]

-

Storage : Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[1]

-

First Aid :

-

In case of skin contact : Wash off with soap and plenty of water.[23]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[23]

-

If inhaled : Move the person into fresh air.[23]

-

If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[21]

-

Experimental Protocol: N-Boc Protection

This protocol details a standard procedure for the synthesis of BOC-(1R,3S)-3-aminocyclopentanecarboxylic acid, a key derivative for further synthetic elaboration.[14]

Materials and Reagents

-

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., NaOH, TEA)

-

Dioxane (or a similar solvent like THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Dissolution : Dissolve (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (1.0 eq) in a mixture of dioxane and water.

-

Basification : Cool the solution in an ice bath (0°C). Slowly add sodium bicarbonate (approx. 2.5 eq) to neutralize the hydrochloride and create basic conditions for the reaction.

-

Addition of Boc₂O : Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Workup - pH Adjustment : Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1M HCl.

-

Extraction : Extract the acidified aqueous layer three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purification : If necessary, the product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the N-Boc protection of the amino acid.

References

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. PubMed.

- Hello Bio.

- Chemical Sources. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. ChemicalSources.

- AAPPTec, LLC. (n.d.). Safety Data Sheet: (1)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. AAPPTec.

- Ashenhurst, J. (2014).

- MedchemExpress. GABA Receptor | Agonists Antagonists. MedchemExpress.com.

- Rzepa, H. S. (2013). Cycloalkanes. Imperial College London.

- Wikipedia. (n.d.). GABA receptor agonist. Wikipedia.

- Scribd. (n.d.). Conformational Analysis of Cyclopentane. Scribd.

- Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218.

- Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry.

- Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Chem-Impex.

- Cayman Chemical. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid. Cayman Chemical.

- Fisher Scientific. (n.d.). (+)-(1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95%. Fisher Scientific.

- Chem-Impex. (n.d.). (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.

- ChemicalBook. (2025). (1S,3R)-3-Aminocyclopentanecarboxylic acid. ChemicalBook.

- TCI Chemicals. (2025).

- Capot Chemical. (2013). MSDS of (1R,3S)-3-aminocyclopentanecarboxylic acid. Capot Chemical.

- MedchemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedchemExpress.com.

- MedchemExpress. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid. MedchemExpress.com.

- Aladdin. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Aladdin.

- PhytoTech Labs. (n.d.).

- SlidePlayer. (2023). IR spectrum of carboxylic acids and alcohols. SlidePlayer.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 4. (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 [chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Cycloalkanes [ch.ic.ac.uk]

- 8. scribd.com [scribd.com]

- 9. worldscientific.com [worldscientific.com]

- 10. caymanchem.com [caymanchem.com]

- 11. (1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95% | Fisher Scientific [fishersci.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tandfonline.com [tandfonline.com]

- 16. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABA receptor agonists, antagonists and modulators [hellobio.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. phytotechlab.com [phytotechlab.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. capotchem.com [capotchem.com]

(1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, a pivotal chiral building block in medicinal chemistry and neuroscience research. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), its defined stereochemistry makes it a valuable tool for investigating receptor pharmacology and a precursor for novel therapeutics. This document details its physicochemical properties, outlines robust synthetic and analytical methodologies, explores its biological activity as a GABA receptor ligand, and provides essential safety and handling protocols for laboratory and development settings.

Introduction

(1S,3R)-3-Aminocyclopentanecarboxylic acid, also known as (+)-cis-3-Aminocyclopentanecarboxylic acid or (+)-CACP, is a non-proteinogenic cyclic β-amino acid. Its rigid cyclopentane scaffold imposes significant conformational constraints compared to the flexible endogenous neurotransmitter GABA. This structural rigidity, combined with the specific cis stereochemical relationship between the amino and carboxylic acid groups, confers selectivity and potency in its interactions with biological targets, primarily GABA receptors.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for experimental and developmental applications. In the pharmaceutical industry, this molecule serves as a critical chiral intermediate for the synthesis of more complex bioactive molecules, including peptide-based drugs and small molecule inhibitors targeting neurological disorders.[2] Its primary value lies in its function as a stereochemically defined scaffold, enabling the precise architectural construction of drug candidates.

Physicochemical Properties

The accurate identification and characterization of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride are fundamental for its effective use. The key properties are summarized below. It is important to note that while the CAS number for the free amino acid is well-defined, the hydrochloride salt is often cataloged under its enantiomeric CAS number or generated in situ.

| Property | Value | Reference(s) |

| Chemical Name | (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride | [3] |

| Synonym(s) | (+)-(1S,3R)-β-Homocycloleucine HCl, (+)-CACP HCl | [2] |

| CAS Number | 147780-44-7 (for the (1R,3S) enantiomer HCl) | [4] |

| 71830-07-4 (for the (1S,3R) free amino acid) | [2][5] | |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| Molecular Weight | 165.62 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% (HPLC) | [5][6] |

| Optical Rotation | [α]D²⁵ = +8 ± 2° (c=1 in H₂O for free base) | [2] |

| Storage Conditions | Store at 0-8°C, keep container tightly closed in a dry, well-ventilated place. | [2] |

Synthesis and Manufacturing

The enantioselective synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic acid is critical to obtaining the desired biological activity. Various strategies have been developed, often starting from chiral precursors or employing asymmetric synthesis techniques.[7][8] A common and efficient laboratory-scale approach involves the deprotection of a readily available, N-protected precursor.

General Synthetic Workflow

A prevalent synthetic strategy involves the use of an amine-protecting group, such as the tert-butoxycarbonyl (Boc) group, which allows for manipulation of other parts of the molecule and is easily removed under acidic conditions. The final step to obtain the hydrochloride salt is typically a one-pot deprotection and salt formation reaction.

Figure 1: General workflow for the synthesis of the target hydrochloride salt from its Boc-protected precursor.

Example Protocol: Boc-Deprotection and Salt Formation

This protocol describes the final step in the synthesis, converting the N-Boc protected amino acid to the desired hydrochloride salt.

Materials:

-

Boc-(1S,3R)-3-aminocyclopentanecarboxylic acid

-

4M HCl in 1,4-Dioxane (or similar anhydrous acidic solution)

-

Anhydrous diethyl ether

-

Reaction flask, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: Dissolve Boc-(1S,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of 1,4-dioxane in a clean, dry reaction flask.

-

Acidification: To the stirring solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) dropwise at room temperature. The tert-butyl carbamate group will decompose, releasing carbon dioxide and isobutylene gas.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

-

Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Washing and Drying: Wash the solid product with several portions of anhydrous diethyl ether to remove any residual solvent and byproducts. Dry the product under vacuum to yield pure (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Purity and Identity Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should be consistent with the cyclopentane ring and the presence of both amine and carboxylic acid functional groups.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (129.16 for the free base and a corresponding M+H⁺ peak).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage of the main peak area.

Chiral Purity Analysis

Ensuring the enantiomeric excess (ee) is crucial for biological applications. This is achieved using chiral HPLC.

Principle: Direct analysis on a chiral stationary phase (CSP) is the preferred method for resolving enantiomers.[9] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating underivatized amino acids.[9] These columns allow for multiple types of interactions (ionic, hydrogen bonding, etc.) that differ between the two enantiomers, leading to different retention times.

Example HPLC Protocol for Chiral Analysis:

-

Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, Agilent InfinityLab Poroshell 120 Chiral-T).[9][10]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). The exact ratio is optimized to achieve baseline separation.[10]

-

Detection: UV detector or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak. Mass spectrometry (LC-MS) can also be used for sensitive detection.[11]

-

Elution Order: The elution order of D and L enantiomers depends on the specific column and mobile phase but is consistent for a given method.[12]

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Biological Activity and Applications

The primary biological significance of (1S,3R)-3-Aminocyclopentanecarboxylic acid lies in its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.

GABA Receptor Activity

This compound is a known ligand for GABA receptors, particularly GABAA and GABAC (also known as GABAA-rho) receptors.[1][13]

-

Mechanism of Action: As a GABA analogue, it binds to GABA receptors, which are ligand-gated ion channels. Upon binding, it can modulate the influx of chloride ions into the neuron. This typically leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

-

Receptor Subtype Selectivity: Studies on recombinant human GABAC receptors have shown that (+)-CACP, which corresponds to the (1S,3R) enantiomer, is a moderately potent partial agonist.[1] At ρ1 and ρ2 GABAC receptors, it exhibited EC₅₀ values of 26.1 µM and 20.1 µM, respectively.[1] Its activity at GABAA receptors has also been confirmed.[13] The stereochemistry is critical, as the enantiomer shows different potency.[1]

Figure 2: Simplified signaling pathway illustrating the agonistic action of the compound at a GABA receptor.

Applications in Drug Discovery

Beyond its direct biological activity, the compound is a valuable building block for synthesizing other molecules:

-

Pharmaceutical Intermediates: It is used in the synthesis of various drug candidates, including potent and selective CCR1 antagonists and aminocyclopentane carboxylic acid-containing cyclic RGD peptides.[4]

-

Neuroscience Research: Its use as a selective ligand helps in the pharmacological characterization of GABA receptor subtypes and in studies investigating neurological conditions where the GABA system is dysregulated.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. Information is derived from typical Safety Data Sheets (SDS) for this class of chemicals.[14][15]

-

Hazard Identification:

-

Handling Precautions:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[18]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

-

-

Storage:

Conclusion

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a stereochemically defined and valuable chemical entity for the scientific community. Its role as a conformationally restricted GABA analogue provides deep insights into receptor pharmacology, while its utility as a chiral building block enables the development of next-generation therapeutics. The robust methodologies for its synthesis and analysis, combined with a clear understanding of its biological function and safety profile, solidify its importance for researchers and professionals in drug discovery and development.

References

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

-

Cayman Chemical. (1S,3S)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET.

-

Chemical Sources. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA.

-

Agilent Technologies. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

-

MedChemExpress. (1S,3R)-3-Aminocyclopentane carboxylic acid | GABAA Receptors.

-

AAPPTec. Safety Data Sheet for (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl.

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

-

Wako Laboratory Chemicals. Chiral Amino Acid Analysis Using LC/MS.

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.

-

Acros Organics. Material Safety Data Sheet - 1-Amino-1-cyclopentanecarboxylic acid.

-

Cayman Chemical. Safety Data Sheet for (1R,3S)-3-Aminocyclopentane carboxylic acid.

-

MedChemExpress. (1S,3R)-3-Aminocyclopentane carboxylic acid | GABAA Receptors (Spanish).

-

Santa Cruz Biotechnology. SAFETY DATA SHEET for Fmoc-(1R,2R)-2-aminocyclopentane carboxylic acid.

-

Chebib, M., et al. (1998). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 125(7), 1453–1460.

-

Padwa, A., et al. (1995). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 60(18), 5764–5773.

-

ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis.

-

PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid - Safety and Hazards.

-

Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid.

-

MedChemExpress. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.

-

Hashimoto, Y., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891.

-

PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride.

-

Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid.

-

Fisher Scientific. (1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95%.

-

Fisher Scientific. (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee.

-

PubChem. 3-Aminocyclopentanecarboxylic acid.

-

Aobchem. (1S,3R)-3-Aminocyclopentanecarboxylic acid.

-

Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716.

-

Phelan, K. D., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97-102.

Sources

- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95% | Fisher Scientific [fishersci.ca]

- 4. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 5. caymanchem.com [caymanchem.com]

- 6. (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee | Fisher Scientific [fishersci.ca]

- 7. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. agilent.com [agilent.com]

- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. peptide.com [peptide.com]

- 15. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained chiral amino acid analog. We will delve into its molecular structure, stereochemical significance, synthesis, and burgeoning applications as a key building block in modern medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.

Introduction: The Significance of Constrained Amino Acids in Drug Design

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride has emerged as a valuable scaffold in pharmaceutical research.[1] Its rigid cyclopentane core imparts a defined three-dimensional geometry to the molecule, a crucial attribute for achieving high-affinity and selective interactions with biological targets.[1] Unlike flexible linear amino acids, the constrained nature of this cyclic analog reduces the entropic penalty upon binding to a receptor or enzyme active site, often leading to enhanced potency and a more favorable pharmacokinetic profile.

This chiral amino acid derivative is particularly noted for its role as a building block in the synthesis of peptide-based drugs and other bioactive molecules.[1] Its structural similarity to natural amino acids allows for its incorporation into biological systems, making it a powerful tool for probing and modulating protein-protein interactions and enzymatic activity.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Molecular Structure and Stereochemical Integrity

The molecular formula of (1S,3R)-3-aminocyclopentanecarboxylic acid is C₆H₁₁NO₂, and its hydrochloride salt is C₆H₁₂ClNO₂.[3] The defining feature of this molecule is its specific stereochemistry, denoted by the (1S,3R) configuration. This cis-relationship between the carboxylic acid at position 1 and the amino group at position 3 dictates a precise spatial arrangement of these functional groups, which is paramount for its biological activity and recognition by chiral receptors and enzymes.

The structural integrity and stereochemical purity of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride are critical for its successful application in drug development. The presence of other stereoisomers can lead to off-target effects, reduced efficacy, and complications in regulatory approval.

Physicochemical Properties

A summary of the key physicochemical properties of (1S,3R)-3-aminocyclopentanecarboxylic acid and its hydrochloride salt is presented in the table below.

| Property | Value | Source |

| Molecular Formula (Free Base) | C₆H₁₁NO₂ | [1] |

| Molecular Weight (Free Base) | 129.16 g/mol | [1] |

| Molecular Formula (HCl Salt) | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight (HCl Salt) | 165.62 g/mol | [3] |

| Appearance | White solid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Optical Rotation ([α]D²⁵, c=1 in H₂O) | +8 ± 2º | [1] |

| Storage Temperature | 0-8°C | [1] |

Structural Elucidation: A Spectroscopic Overview

-

¹H NMR Spectroscopy: To confirm the proton environment of the cyclopentane ring and the presence of the amino and carboxylic acid protons. The coupling constants between the protons on the cyclopentane ring would be crucial in verifying the cis stereochemistry.

-

¹³C NMR Spectroscopy: To identify all six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretches of the ammonium group, and the C-H stretches of the cyclopentane ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Stereoselective Synthesis: Crafting the Chiral Architecture

The synthesis of enantiomerically pure (1S,3R)-3-aminocyclopentanecarboxylic acid is a significant challenge due to the presence of two chiral centers. Several stereoselective synthetic strategies have been developed to address this, often involving either chiral resolution of a racemic mixture or asymmetric synthesis from a chiral starting material.

One notable approach involves the enzymatic asymmetrization of a prochiral starting material, such as cis-1,3-cyclopentanedicarboxylic acid.[5] This method leverages the high stereoselectivity of enzymes to produce the desired enantiomer with high optical purity.

Another powerful strategy is the use of a hetero-Diels-Alder reaction. A patent for the synthesis of the related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, describes a process that begins with a hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitrosyl compound, followed by steps including reduction and chiral separation.[6] This approach highlights a potential pathway for constructing the core cyclopentane ring with the desired stereochemistry.

The diagram below illustrates a generalized workflow for a potential stereoselective synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid, inspired by established methods for related compounds.

Illustrative Experimental Protocol: Enzymatic Asymmetrization

The following protocol is a conceptual illustration based on the principle of enzymatic asymmetrization for producing chiral aminocyclopentane derivatives.[5]

-

Esterification: cis-1,3-Cyclopentanedicarboxylic acid is first converted to its corresponding diester (e.g., dimethyl ester) using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).

-

Enzymatic Hydrolysis: The prochiral diester is then subjected to enzymatic hydrolysis using a lipase (e.g., Porcine Pancreatic Lipase) in a buffered aqueous solution. The enzyme selectively hydrolyzes one of the ester groups, leading to a chiral monoester.

-

Separation: The resulting mixture of the chiral monoester and unreacted diester is separated using techniques such as column chromatography.

-

Curtius Rearrangement: The carboxylic acid group of the chiral monoester is then converted to an amino group via a Curtius rearrangement. This involves the formation of an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.

-

Hydrolysis of the Ester: The remaining ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions.

-

Hydrochloride Salt Formation: The resulting (1S,3R)-3-aminocyclopentanecarboxylic acid is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

-

Purification: The final product is purified by recrystallization to achieve high chemical and optical purity.

Applications in Drug Discovery and Development

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a versatile building block for the synthesis of a wide range of pharmaceutical agents.[1] Its constrained cyclic structure is particularly advantageous in the design of compounds targeting neurological disorders.[1][2]

While direct pharmacological data for this specific molecule is limited in the public domain, the structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a known potent agonist of metabotropic glutamate receptors (mGluRs).[7] This suggests that derivatives of (1S,3R)-3-aminocyclopentanecarboxylic acid may also interact with receptors in the central nervous system.

The primary application of this compound is as a key intermediate in the synthesis of more complex drug candidates.[1] Its defined stereochemistry allows for the precise positioning of pharmacophoric elements, which is essential for achieving high target affinity and selectivity.

The diagram below illustrates the potential role of this building block in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. It is intended for research use only and is not for human or veterinary use.[8] Users should consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal.

Conclusion and Future Outlook

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its conformationally constrained structure and defined stereochemistry make it an ideal scaffold for the design of potent and selective therapeutic agents, particularly in the realm of neuroscience. As our understanding of the structural requirements for targeting complex biological systems grows, the demand for such well-defined chiral intermediates is expected to increase. Future research will likely focus on the development of even more efficient and scalable stereoselective synthetic routes and the exploration of its utility in the synthesis of a broader range of bioactive molecules.

References

-

Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. Lookchem. Accessed January 10, 2026. [Link]

- Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J Am Chem Soc. 2002;124(42):12447-12452.

-

3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. PubChem. Accessed January 10, 2026. [Link]

-

Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Accessed January 10, 2026. [Link]

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Accessed January 10, 2026. [Link]

- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. Accessed January 10, 2026. [Link]

- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. 2024;89(8):5334-5342.

-

Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. Accessed January 10, 2026. [Link]

-

(+)-(1s,3r)-n-boc-3-aminocyclopentane carboxylic acid suppliers USA. Chemicals.com. Accessed January 10, 2026. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lookchem.com [lookchem.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

(1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Guide to its Mechanism of Action as a GABA Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. Contrary to initial classifications that might suggest direct receptor interaction due to its structural similarity to GABA, the core mechanism of this compound lies in the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride effectively increases the extracellular concentration of this primary inhibitory neurotransmitter, thereby potentiating GABAergic neurotransmission. This guide will dissect the molecular interactions with GATs, present the available structure-activity relationship data for related cyclopentane GABA analogues, and provide detailed, field-proven experimental protocols for the characterization of this and similar compounds. A critical distinction will also be drawn between the topic compound and the similarly named metabotropic glutamate receptor agonist, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), to prevent common nomenclature-based confusion.

Introduction: The Rationale for Targeting GABAergic Tone

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. The precise control of GABAergic signaling is fundamental for maintaining the balance between neuronal excitation and inhibition, a disbalance of which is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The synaptic concentration of GABA is tightly regulated by its synthesis, release, and clearance from the synaptic cleft. A key mechanism for the termination of GABAergic signaling is its reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted analogue of GABA. Its rigid cyclopentane backbone offers stereochemical precision for interacting with specific biological targets. While its structural resemblance to GABA might imply direct action on GABA receptors, evidence points towards a more nuanced mechanism centered on the inhibition of GABA transporters. This guide will illuminate this mechanism, providing the scientific community with a comprehensive resource on its mode of action and the methodologies to investigate it.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary pharmacological action of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is the inhibition of GABA transporters. GATs are a family of sodium- and chloride-dependent transmembrane proteins that actively remove GABA from the extracellular space. Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1). These subtypes exhibit differential expression patterns in the brain and possess unique pharmacological profiles.

By inhibiting these transporters, (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride reduces the clearance of GABA from the synaptic cleft, leading to an accumulation of the neurotransmitter. This elevated extracellular GABA concentration results in a prolonged activation of both synaptic and extrasynaptic GABA receptors (primarily GABA-A receptors), leading to enhanced and sustained inhibitory neurotransmission.

Distinguishing from (1S,3R)-ACPD: A Note on Nomenclature

It is imperative to distinguish (1S,3R)-3-aminocyclopentanecarboxylic acid from the similarly named compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) . ACPD is a well-characterized agonist of metabotropic glutamate receptors (mGluRs) and has a distinct pharmacological profile centered on the excitatory glutamatergic system. The presence of a second carboxylic acid group in ACPD is a key structural determinant for its activity at mGluRs. Researchers should exercise caution to avoid confusion between these two molecules.

Structure-Activity Relationship of Cyclopentane GABA Analogues

A seminal study by Allan, R.D., and colleagues in 1986 provides crucial insights into the structure-activity relationships of cyclopentane-based GABA analogues. Although specific data for the hydrochloride salt of the (1S,3R)-enantiomer is not detailed, the study investigated the racemic cis- and trans-3-aminocyclopentanecarboxylic acids.

The study revealed that while some cyclopentane analogues exhibit activity at GABA-A receptors, many possess considerable activity as GABA uptake inhibitors. Notably, the stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring is a critical determinant of their potency and selectivity for either GABA receptors or transporters. For instance, in a related compound, the (-)-4R isomer of 4-aminocyclopent-1-ene-carboxylic acid was found to be a selective inhibitor of GABA uptake, whereas its (+)-4S enantiomer was a potent GABA-A receptor agonist. This underscores the importance of stereoisomerism in this class of compounds.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of action of (1S,3R)-3-Aminocyclopentanecarboxylic acid HCl.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, a combination of in vitro assays is essential. The following protocols provide a framework for assessing its activity as a GABA transporter inhibitor.

Radioligand Binding Assay for GABA Transporters

This protocol determines the ability of the test compound to displace a radiolabeled ligand from GABA transporters.

3.1.1. Materials

-

Test Compound: (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

-

Radioligand: [³H]-Tiagabine or [³H]-GABA (for specific GAT subtypes)

-

Cell lines or brain tissue homogenates expressing the GAT subtype of interest (e.g., HEK293 cells stably expressing human GAT1)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known GAT inhibitor like tiagabine)

-

Scintillation fluid and counter

-

Glass fiber filters

3.1.2. Step-by-Step Methodology

-

Membrane Preparation: Homogenize brain tissue or cells expressing the target GAT in ice-cold buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for GAT radioligand binding assay.

[³H]-GABA Uptake Assay

This functional assay directly measures the inhibition of GABA transport into cells or synaptosomes.

3.2.1. Materials

-

Test Compound: (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

-

[³H]-GABA

-

Cell lines expressing GATs or primary neuronal/glial cultures or synaptosomes

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Known GAT inhibitor as a positive control (e.g., tiagabine for GAT1)

3.2.2. Step-by-Step Methodology

-

Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes in uptake buffer.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride or vehicle for a defined period.

-

Initiation of Uptake: Add [³H]-GABA to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 1-10 minutes) at a physiological temperature (e.g., 37°C).

-

Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer or by adding a stop solution containing a potent GAT inhibitor.

-

Lysis and Quantification: Lyse the cells/synaptosomes and measure the amount of transported [³H]-GABA using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of GABA uptake at each concentration of the test compound and calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure the effect of the compound on GABA-A receptor-mediated currents to confirm the lack of direct receptor modulation.

3.3.1. Materials

-

Test Compound: (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

-

GABA

-

Cultured neurons or brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Internal and external recording solutions

3.3.2. Step-by-Step Methodology

-

Preparation: Prepare cultured neurons or acute brain slices.

-

Recording Pipette: Fabricate a glass micropipette and fill it with an internal solution.

-

Giga-seal Formation: Obtain a high-resistance seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a known concentration of GABA to elicit a baseline GABA-A receptor-mediated current.

-

Compound Application: Co-apply (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride with GABA and observe any changes in the current amplitude, kinetics, or reversal potential. A lack of significant change would support the hypothesis that the compound does not directly modulate the GABA-A receptor.

Quantitative Data Summary

As of the date of this guide, specific IC₅₀ or Kᵢ values for (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride against the individual GAT subtypes are not widely published in peer-reviewed literature. However, based on the study by Allan et al. (1986) on related cyclopentane analogues, it is anticipated that this compound will exhibit inhibitory activity at GABA transporters. The table below presents data for relevant compounds from this study to provide a comparative context.

| Compound | GABA-A Receptor Activity (Guinea-pig ileum, relative to GABA) | GABA Uptake Inhibition (Rat brain slices, IC₅₀ in µM) |

| cis-3-Aminocyclopentanecarboxylic acid (racemic) | Weak | ~100 |

| trans-3-Aminocyclopentanecarboxylic acid (racemic) | Potent | ~50 |

Data is approximated from the graphical representations in Allan, R.D. et al. (1986). Further experimental validation is required for the specific (1S,3R) enantiomer and its hydrochloride salt.

Conclusion and Future Directions

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a conformationally restricted GABA analogue whose primary mechanism of action is the inhibition of GABA transporters. This leads to an increase in the synaptic concentration of GABA and a potentiation of inhibitory neurotransmission. It is crucial to differentiate this compound from the mGluR agonist ACPD. The provided experimental protocols offer a robust framework for the detailed characterization of its pharmacological profile.

Future research should focus on determining the specific IC₅₀ and Kᵢ values of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride for each of the four GAT subtypes to establish its selectivity profile. Furthermore, in vivo studies are warranted to investigate its pharmacokinetic properties and its efficacy in animal models of neurological and psychiatric disorders where enhanced GABAergic tone is considered therapeutic.

References

-

Allan, R. D., Dickenson, H. W., Johnston, G. A. R., & Kazlauskas, R. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European journal of pharmacology, 122(3), 339–348. [Link]

-

Høg, S., Greenwood, J. R., Madsen, K. K., Larsson, O. M., Frølund, B., Schousboe, A., ... & Clausen, R. P. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882. [Link]

-

Schousboe, A. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(6), 609-617. [Link]

-

Wikipedia. (2023). GABA reuptake inhibitor. Retrieved January 10, 2026, from [Link]

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral amino acid derivative of interest in pharmaceutical research and development.[1] Understanding the solubility profile of a drug candidate is a cornerstone of pre-formulation studies, directly influencing formulation strategies, bioavailability, and the overall development timeline.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for characterizing this critical physicochemical property.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical characteristics. For (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, these properties dictate its behavior in various solvent systems.

| Property | Value / Description | Source(s) |

| Chemical Structure | A cyclopentane ring with an amino group and a carboxylic acid group in a specific stereochemical configuration (1S,3R). The hydrochloride salt is formed at the amino group. | [5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [7] |

| Molecular Weight | 165.62 g/mol | [7] |

| Appearance | Typically a white to off-white crystalline solid or powder. | [1][8] |

| Predicted pKa | The molecule has two ionizable groups: a carboxylic acid (pKa ~4.4) and an amino group (pKa ~10-11, as an ammonium ion). The exact values can be experimentally determined. | [8] |

| Predicted LogP | -2.31 (for the free base), indicating high hydrophilicity. The hydrochloride salt is expected to be even more hydrophilic. | [5] |

| Melting Point | ~172°C (for the free base). The hydrochloride salt may have a different melting point. | [8] |

These properties, particularly the presence of two ionizable groups and a low LogP value, suggest that the compound is highly polar and its aqueous solubility will be significantly influenced by pH.

Aqueous Solubility Profile: The Impact of pH and Temperature

Aqueous solubility is paramount for drug candidates intended for many routes of administration. As an amino acid hydrochloride, this compound's solubility is not a single value but a profile dependent on environmental conditions.

pH-Dependent Solubility

The zwitterionic nature of (1S,3R)-3-Aminocyclopentanecarboxylic acid is key to its pH-solubility profile. The molecule can exist in three primary ionization states: cationic at low pH, zwitterionic (neutral overall charge) at its isoelectric point (pI), and anionic at high pH. The hydrochloride salt form ensures that the molecule is primarily in its cationic, highly soluble form when initially dissolved in neutral water.

The solubility is lowest at the isoelectric point (pI), where the net charge is zero, minimizing interactions with polar water molecules. As the pH moves away from the pI, either by adding acid or base, one of the functional groups becomes charged, dramatically increasing its interaction with water and, consequently, its solubility. This relationship is a direct application of the Henderson-Hasselbalch principle to a polyprotic system.[9]

Caption: pH effect on ionization and solubility.

Temperature-Dependent Solubility

The dissolution of most solids, including amino acids, is an endothermic process, meaning it absorbs heat from the environment.[10][11] According to Le Châtelier's Principle, increasing the temperature of the system will shift the equilibrium towards the dissolution reaction to absorb the added heat.[12] Therefore, the solubility of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is expected to increase with rising temperature. This relationship is often described by the van't Hoff equation.[10][11]

Table: Predicted Temperature Effect on Aqueous Solubility

| Temperature (°C) | Expected Solubility Trend | Rationale |

| 4 (Refrigerated) | Lower Solubility | Reduced kinetic energy of solvent and solute molecules. |

| 25 (Ambient) | Baseline Solubility | Standard temperature for comparative solubility studies. |

| 37 (Physiological) | Higher Solubility | Increased kinetic energy; relevant for predicting in vivo dissolution. |

Note: This table represents a qualitative prediction. Quantitative data must be determined experimentally.

Solubility in Non-Aqueous and Co-Solvent Systems

While aqueous solubility is critical, understanding a compound's behavior in other solvents is essential for analytical method development, synthesis, and the formulation of non-aqueous dosage forms. Given its high polarity, the compound is expected to be more soluble in polar organic solvents.

Table: Predicted Qualitative Solubility in Common Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Highly Soluble | The ionic hydrochloride salt and polar functional groups readily interact with water.[13] |

| Methanol | High | Soluble | Polar protic solvent capable of hydrogen bonding. |

| DMSO | High | Soluble | Polar aprotic solvent; a common solvent for stock solutions.[14][15] |

| Ethanol | Medium | Moderately Soluble | Less polar than methanol, leading to reduced solubility. |

| Acetone | Medium | Sparingly Soluble | Lower polarity and limited hydrogen bonding capability. |

| Dichloromethane | Low | Insoluble | Non-polar solvent cannot effectively solvate the charged molecule. |

| Hexane | Low | Insoluble | Non-polar solvent. |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is generated through robust, well-defined experimental protocols. The choice of method depends on the required throughput, accuracy, and the specific information sought (e.g., kinetic vs. thermodynamic solubility).

Gold Standard: The Shake-Flask Method

The shake-flask method is widely considered the most reliable technique for determining thermodynamic (equilibrium) solubility.[9] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid drug.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride to a known volume of the desired solvent (e.g., a series of pH buffers) in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the solid-state.[9]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration, often requiring 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2][3]

-

Verification: The pH of the final saturated solution should be measured to confirm it has not shifted significantly during the experiment.[9] The remaining solid should also be analyzed (e.g., by XRPD) to ensure the material has not changed its polymorphic form.

Caption: Workflow for Potentiometric Titration.

Implications in Pharmaceutical Development

A thorough understanding of the solubility profile of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is not an academic exercise; it is a regulatory and practical necessity that informs critical development decisions. [16][17]

-

Pre-formulation: Solubility data is a cornerstone of the physicochemical characterization required during pre-formulation. [4][16][18]It helps to identify potential development challenges early, as mandated by ICH guidelines. [19]* Formulation Strategy: The high aqueous solubility, especially in the acidic environment of the stomach, suggests good potential for a simple immediate-release oral solid dosage form (e.g., tablet or capsule). For liquid formulations, the pH-solubility profile is critical for ensuring the drug remains in solution and is stable.

-

Bioavailability: While bioavailability also depends on permeability, adequate solubility and dissolution are prerequisites for drug absorption. Low solubility is a common cause of poor oral bioavailability. [3]The favorable solubility profile of this compound is a positive indicator for its potential in vivo performance.

Conclusion

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a highly polar molecule with solubility characteristics dominated by its zwitterionic amino acid structure. Its aqueous solubility is expected to be high and heavily dependent on pH, reaching a minimum at its isoelectric point. Solubility is also predicted to increase with temperature. Standard and robust methodologies, such as the shake-flask method and potentiometric titration, are essential for generating the precise, high-quality data required by researchers, formulation scientists, and regulatory bodies. This foundational knowledge is critical for efficiently advancing the compound through the drug development pipeline.

References

- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. (Source: Dissolution Technologies, )

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Source: Enamine, )

- Geskoski, D. et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020, 92(14), 9511-9515.

- Geskoski, D. et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020.

- Geskoski, D. et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020, 92(14), 9511-9515. (Source: PubMed, )

- Dadashzadeh, S. et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024. (Source: Pharmaceutical Sciences, )

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. (Source: Protocols.io, )

- Unknown.

- Geskoski, D. et al. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. 2020.

- Trajkovic, S. et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. (Source: Unknown)

- Unknown. REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES.

- K.K. Wagh College of Pharmacy. Pre-formulation Studies. (Source: K.K. Wagh College of Pharmacy, )

- Slideshare. Ich guidelines for stability studies 2. (Source: Slideshare, )

- Gibson, M. Preformulation Studies. Pharmaceutical Formulation: The Science and Technology of Dosage Forms. 2018.

- Singh, A. Preformulation Studies: An Integral Part of Formulation Design. ResearchGate.

- Vulcanchem. (1S,3R)-3-Aminocyclopentanol hydrochloride. (Source: Vulcanchem, )

- ChemSrc. (1S,3R)-3-aminocyclopentane-1-carboxylic acid. (Source: ChemSrc, )

- PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. (Source: PubChem, )

- MedchemExpress.com. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. (Source: MedchemExpress.com, )

- ChemBK. (1R,3S)-3-Aminocyclopentanecarboxylic acid. 2024. (Source: ChemBK, )

- Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. (Source: Chem-Impex, )

- Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid. (Source: Cayman Chemical, )

- Benchchem. (1S,3S)-3-Aminocyclopentanol hydrochloride. (Source: Benchchem, )

- Cenmed. (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. (Source: Cenmed, )

- Al-Malaika, S. Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. (Source: NIH, )

- Letcher, T. M. et al. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry. 2013. (Source: Springer, )

- PubChem. 3-Aminocyclopentanecarboxylic acid. (Source: NIH, )

- Unknown. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Thermodynamics and Chemical Engineering. 2025. (Source: Unknown, )

- Letcher, T. M. et al. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. 2025.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 5. (1S,3R)-3-aminocyclopentane-1-carboxylic acid - C6H11NO2 | CSSB00009815853 [chem-space.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cenmed.com [cenmed.com]

- 8. chembk.com [chembk.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water (2013) | Carmen M. Romero | 30 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. ichapps.com [ichapps.com]

- 17. books.rsc.org [books.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Ich guidelines for stability studies 2 | PPTX [slideshare.net]

An In-depth Technical Guide to the Stability and Storage of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a crucial building block in medicinal chemistry, valued for its constrained cyclic structure. Ensuring its chemical and physical integrity is paramount for the reliability and reproducibility of research and development outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the intrinsic chemical stability, potential degradation pathways, and the impact of environmental factors such as temperature, humidity, and light. Furthermore, this document outlines detailed protocols for assessing stability, enabling researchers to maintain the quality and purity of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride in a laboratory setting.

Chemical Profile and Intrinsic Stability

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a non-proteinogenic amino acid analog. Its structure, featuring a cyclopentane ring, imparts a degree of conformational rigidity that is often exploited in the design of peptidomimetics and other bioactive molecules. The presence of both an amine and a carboxylic acid functional group makes it a versatile synthetic intermediate.

The hydrochloride salt form generally enhances the stability and solubility of the parent amino acid compared to its free base form. The protonated amine group is less susceptible to oxidation and other degradation reactions. However, like all chemical compounds, its stability is not absolute and is influenced by external conditions.

Factors Influencing Stability

Thermal Stability

Hydrolytic Stability and pH

The hydrochloride salt is expected to be stable in the solid state. In solution, the stability will be pH-dependent. In acidic to neutral aqueous solutions, the compound is likely to be relatively stable. However, in basic conditions, the deprotonated amine could be more susceptible to degradation. Forced degradation studies on similar compounds, like gabapentin, have shown instability in both strong acidic and basic conditions upon heating.[3]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. For alicyclic amines, photodegradation can occur through mechanisms such as electron transfer, leading to the formation of radical species and subsequent degradation products.[4][5] While specific photostability studies on (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride are not publicly available, it is prudent to protect the compound from light, especially during long-term storage and when in solution.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid-state stability. The absorption of water can lead to physical changes, such as deliquescence, and can also facilitate chemical degradation by acting as a solvent for reactants. The European Pharmacopoeia provides a classification system for the hygroscopicity of solids, ranging from non-hygroscopic to very hygroscopic.[6][7][8] Given that it is a salt, there is a potential for (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride to be hygroscopic.

Potential Degradation Pathways

A primary degradation pathway for many amino acids and their derivatives is intramolecular cyclization. In the case of (1S,3R)-3-Aminocyclopentanecarboxylic acid, a potential degradation product is the corresponding lactam, formed through the intramolecular condensation of the amine and carboxylic acid groups. This reaction is often catalyzed by heat. Studies on gabapentin, which also possesses a cyclic amino acid structure, have identified lactam formation as a key degradation pathway.[9][10]

Other potential degradation pathways could involve oxidation of the amine group or decarboxylation, although these are generally less common under typical storage conditions for the hydrochloride salt.

Recommended Storage Conditions

Based on the available information and general principles of chemical stability, the following storage conditions are recommended for (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride to ensure its long-term integrity:

| Parameter | Recommended Condition | Rationale |